Janolusimide
Overview
Description
Janolusimide: is a lipophilic tripeptide toxin isolated from the nudibranch mollusc Janolus cristatus.
Mechanism of Action
Target of Action
Janolusimide is a lipophilic tripeptide marine toxin
Mode of Action
It is known to be a neurotoxin and an atropine antagonist , suggesting it may interact with acetylcholine receptors.
Biochemical Pathways
Given its neurotoxic properties and antagonistic action against atropine , it may influence pathways related to neurotransmission.
Result of Action
This compound is known to be a neurotoxin and an atropine antagonist . This suggests that it may have effects on the nervous system, possibly by interacting with acetylcholine receptors.
Action Environment
Given that this compound is a marine toxin , it is possible that factors such as temperature, pH, and salinity could influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Janolusimide involves the construction of a core lactam system derived from L-valine using EDC.HCl, followed by dimethylation under specific conditions . The peptide is synthesized in 13 steps with a total yield of 0.8% .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis and limited natural availability. Most of the compound is obtained through extraction from marine organisms or synthesized in research laboratories .
Chemical Reactions Analysis
Types of Reactions: Janolusimide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under mild conditions to introduce different functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Scientific Research Applications
Chemistry: Janolusimide is used as a model compound in the study of marine toxins and their synthetic analogs. It helps in understanding the structure-activity relationships of similar compounds .
Biology: In biological research, this compound is studied for its neurotoxic effects and potential as a tool for investigating neural pathways and neurotransmitter interactions .
Medicine: Although not yet used in clinical settings, this compound’s neurotoxic properties make it a candidate for developing new treatments for neurological disorders or as a pesticide .
Comparison with Similar Compounds
Janolusimide B: A modified tripeptide toxin with similar neurotoxic properties.
N-methyl this compound: An N-methyl analogue of this compound.
Uniqueness: this compound is unique due to its specific structure and the presence of a core lactam system derived from L-valine.
Properties
IUPAC Name |
(2S)-N-[(2S,3S,4R)-5-[(5S)-3,3-dimethyl-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl]-3-hydroxy-4-methyl-5-oxopentan-2-yl]-2-(methylamino)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O5/c1-9(2)13-15(24)19(6,7)18(27)22(13)17(26)10(3)14(23)11(4)21-16(25)12(5)20-8/h9-14,20,23H,1-8H3,(H,21,25)/t10-,11+,12+,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXYHQKAYMMOTR-QMVSFRDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)C(C(=O)N1C(=O)C(C)C(C(C)NC(=O)C(C)NC)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]([C@H](C)NC(=O)[C@H](C)NC)O)C(=O)N1[C@H](C(=O)C(C1=O)(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145947 | |
Record name | Janolusimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103612-45-9 | |
Record name | Janolusimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103612459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Janolusimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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